molecular formula C12H17BrN2O2 B1406480 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide CAS No. 1403330-05-1

4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide

Cat. No. B1406480
M. Wt: 301.18 g/mol
InChI Key: FUMRTZDLGDKTKF-UHFFFAOYSA-N
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Description

Synthesis Analysis


Chemical Reactions Analysis

  • Photo-induced Electron Transfer (PET) : Research suggests that related naphthalimide derivatives undergo PET reactions, leading to the generation of semi-stable radical anion species . Further studies are needed to explore specific reactions involving this compound.


Physical And Chemical Properties Analysis

  • Spectral Data : FTIR data includes characteristic peaks for aromatic hydrogen (ArH), C-N, C=O, and C-H bonds .

Scientific Research Applications

Antioxidant Potential

Nitrogen-containing bromophenols, similar in structure to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, have been identified from marine red algae. These compounds exhibit potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Novel Psychoactive Substances

A study conducted on the in vivo metabolism of a structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identified several metabolites. This highlights the compound's relevance in the study of novel psychoactive substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Gastroprokinetic Activity

Research into benzamide derivatives, including compounds similar to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, has revealed their potential as gastroprokinetic agents. These compounds have been shown to effectively enhance gastric motility and emptying (Suzuki, Imanishi, Itahana, Watanuki, Miyata, Ohta, Nakahara, & Yamagiwa, 1998).

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine substituted with a derivative including a structure similar to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide has been synthesized. This compound shows promising properties for Type II photodynamic therapy, a method used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antidopaminergic Properties

Substituted benzamides, akin to 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide, have shown potential as neuroleptic agents. They exhibit potent antidopaminergic properties, useful in the study of psychiatric disorders (de Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985).

properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-15(2)7-6-14-12(16)9-4-5-10(13)11(8-9)17-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMRTZDLGDKTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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